2,3,4-tri-O-methyl-D-glucose is a methylated derivative of D-glucose, characterized by the substitution of three hydroxyl groups with methoxy groups at the 2, 3, and 4 positions. Its molecular formula is with a molecular weight of approximately 222.24 g/mol. The compound is significant in carbohydrate chemistry due to its unique structural modifications that influence its reactivity and biological properties.
The chemical behavior of 2,3,4-tri-O-methyl-D-glucose is largely influenced by its methylated hydroxyl groups. It can undergo various reactions typical of carbohydrates, including:
These reactions are often employed in synthetic pathways to derive other complex carbohydrates or to study the structural properties of sugars.
2,3,4-tri-O-methyl-D-glucose has been studied for its biological activity, particularly in relation to glucose transport mechanisms. Although it is a methylated sugar and does not participate in metabolic pathways like glucose itself, studies indicate that it can serve as a tool for understanding glucose transport across biological membranes. Its stability in biological systems makes it a candidate for tracing glucose transport without being metabolized into other forms .
The synthesis of 2,3,4-tri-O-methyl-D-glucose typically involves:
Alternative synthetic routes may also involve protecting groups to ensure selective methylation at specific positions .
2,3,4-tri-O-methyl-D-glucose finds applications in various fields:
Interaction studies involving 2,3,4-tri-O-methyl-D-glucose primarily focus on its behavior as a substrate for enzymes involved in carbohydrate metabolism. Research indicates that while it is not significantly phosphorylated by hexokinase enzymes under physiological conditions, it can still interact with certain metabolic pathways without being converted into other metabolites . This property makes it valuable for studying the blood-brain barrier and other transport mechanisms.
Several compounds share structural similarities with 2,3,4-tri-O-methyl-D-glucose. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,3,4,6-Tetra-O-methyl-D-glucose | Methylation at all four positions (2, 3, 4, 6) | More hydrophobic due to additional methyl group |
| 3-O-Methyl-D-glucose | Methylation only at position 3 | Less sterically hindered than tri-O-methyl form |
| 2,6-Di-O-methyl-D-glucose | Methylation at positions 2 and 6 | Different functional properties compared to tri-O-methyl form |
| D-Glucose | Unmodified form without methylation | Standard reference for comparison |
Each of these compounds exhibits unique properties based on their degree and location of methylation. The presence of multiple methoxy groups in 2,3,4-tri-O-methyl-D-glucose significantly alters its solubility and reactivity compared to its non-methylated counterparts.
The synthesis of 2,3,4-tri-O-methyl-D-glucose represents a significant challenge in carbohydrate chemistry due to the selective methylation required at specific hydroxyl positions while maintaining the integrity of the glucose backbone . Permethylation strategies have evolved considerably, with modern approaches focusing on achieving high regioselectivity and minimizing unwanted side reactions [22].
The fundamental principle underlying permethylation of carbohydrate derivatives involves the conversion of hydroxyl groups to methyl ethers through nucleophilic substitution reactions [31]. This transformation is particularly valuable in structural studies of oligosaccharides and polysaccharides because the methylation process does not break glycosidic bonds, allowing for subsequent linkage analysis [31].
Base-catalyzed methylation using methyl iodide represents the most widely employed methodology for synthesizing 2,3,4-tri-O-methyl-D-glucose [2]. The reaction typically involves treating D-glucose with methyl iodide in the presence of a suitable base under controlled conditions .
The most commonly utilized base systems include silver oxide, barium oxide, and sodium hydroxide [4] [13]. Silver oxide has emerged as particularly effective due to its ability to facilitate selective methylation while minimizing oxidative degradation [13] [22]. The reaction mechanism proceeds through an SN2 substitution pathway, where the base abstracts a proton from the hydroxyl group, generating an alkoxide nucleophile that subsequently attacks the methyl iodide [5].
Table 1: Base Systems for Methyl Iodide-Mediated Methylation
| Base System | Reaction Medium | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Silver oxide | Dimethylformamide | 25-40 | 12-24 hours | 75-85 | [22] |
| Barium oxide | Dimethylformamide | 25-50 | 18-24 hours | 70-80 | [4] |
| Sodium hydroxide | Dimethyl sulfoxide | 25-40 | 24-48 hours | 65-75 | [26] [28] |
The reaction conditions significantly influence both yield and selectivity [22] [26]. Temperature control is critical, as elevated temperatures can lead to increased side reactions and oxidative degradation [26]. The use of dimethylformamide as a solvent has proven particularly advantageous due to its ability to solubilize both the carbohydrate substrate and the base system [15].
Recent advances have demonstrated that the addition of dimethyl sulfide as a catalyst can enhance reaction efficiency and reduce reaction times [22]. This modification allows for complete methylation within 24 hours under mild conditions, representing a significant improvement over traditional methods [22].
The formation of 2,3,4-tri-O-methyl-D-glucose through this approach requires careful control of stoichiometry to achieve selective methylation at the desired positions . Excess methyl iodide ensures complete reaction, while the base-to-substrate ratio must be optimized to prevent over-methylation or degradation [26].
Selective protection and deprotection strategies offer an alternative pathway for synthesizing 2,3,4-tri-O-methyl-D-glucose with enhanced regioselectivity [6] [23]. These approaches involve the temporary protection of specific hydroxyl groups, followed by methylation of the remaining free hydroxyl groups, and subsequent deprotection [6].
The methodology typically employs orthogonal protecting groups that can be selectively removed under different reaction conditions [6]. For glucose derivatives, common protecting groups include trityl, benzyl, acetyl, and silyl groups, each offering distinct advantages in terms of selectivity and removal conditions [6] [23].
Table 2: Common Protecting Groups for Glucose Derivatives
| Protecting Group | Installation Conditions | Removal Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Trityl chloride | Pyridine, room temperature | Acetic acid, 80°C | C6-OH selective | [6] |
| Benzyl bromide | Sodium hydride, THF | Hydrogenolysis | Multiple positions | [6] |
| Acetyl chloride | Pyridine, 0°C | Sodium methoxide | Non-selective | [6] |
| Silyl chlorides | Imidazole, DMF | Fluoride sources | Position-dependent | [6] |
The selective functionalization of the C2, C3, and C4 positions presents particular challenges due to their similar chemical reactivity [6]. Advanced strategies involve the use of enzymatic methods or highly selective chemical reagents to achieve the desired regioselectivity [6] [7].
One promising approach involves the initial protection of C1 and C6 positions using suitable protecting agents, followed by the application of orthogonal protecting groups for selective modification of the C2, C3, and C4 positions [6]. This multi-step strategy, while more complex, offers superior control over the final product distribution [6].
Literature analysis reveals significant variations in synthetic approaches for 2,3,4-tri-O-methyl-D-glucose preparation, with different methodologies offering distinct advantages and limitations [4] [22] [26]. The most extensively studied approaches can be categorized into direct methylation methods and multi-step protection-deprotection strategies [6].
The Hakomori methylation procedure represents a classical approach that has been widely adopted for carbohydrate methylation [4] [39]. This method involves treatment of the carbohydrate with powdered sodium hydroxide in dimethyl sulfoxide, followed by addition of methyl iodide [4] [39]. While effective, this approach requires careful optimization to prevent oxidative degradation [26] [28].
Table 3: Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Silver oxide/Methyl iodide | High selectivity, mild conditions | Expensive reagents | 75-85 | 12-24 hours | [22] |
| Hakomori method | Well-established, reproducible | Risk of degradation | 65-75 | 24-48 hours | [4] [39] |
| Protection-deprotection | High regioselectivity | Multi-step synthesis | 60-70 | 3-5 days | [6] [23] |
| Phase-transfer catalysis | Mild conditions, efficient | Limited substrate scope | 70-80 | 18-36 hours | [25] |
The choice of synthetic route depends on several factors including required scale, available equipment, and desired purity specifications [22] [26]. Large-scale preparations often favor the silver oxide method due to its reliability and relatively high yields [22], while research-scale syntheses may benefit from protection-deprotection approaches when high regioselectivity is paramount [6].
Recent developments have focused on improving reaction efficiency and reducing environmental impact [22] [26]. The introduction of continuous-flow reactors has shown promise for scaling up methylation reactions while maintaining consistent product quality . Additionally, the development of recyclable catalyst systems has addressed some of the economic concerns associated with precious metal-based reagents [22].
The synthesis of 2,3,4-tri-O-methyl-D-glucose is accompanied by the formation of various byproducts that pose significant purification challenges [26] [28] [37]. Understanding the nature and formation mechanisms of these byproducts is essential for developing effective purification strategies and optimizing reaction conditions [26].
Oxidative degradation represents the most significant challenge in carbohydrate methylation reactions [26] [28]. This process occurs predominantly under anhydrous conditions when there is prolonged contact between the carbohydrate substrate and methyl iodide prior to base addition [26]. The degradation products include various oxidized species formed through simultaneous oxidation processes at multiple hydroxyl groups [26].
Table 4: Common Byproducts and Purification Challenges
| Byproduct Type | Formation Mechanism | Detection Method | Separation Strategy | Reference |
|---|---|---|---|---|
| Over-methylated products | Excess methylating agent | GC-MS analysis | Column chromatography | [37] [39] |
| Under-methylated products | Incomplete reaction | NMR spectroscopy | HPLC separation | [32] [37] |
| Oxidized derivatives | Degradation reactions | Mass spectrometry | Preparative chromatography | [26] [28] |
| Isomeric mixtures | Anomeric equilibration | GC-MS, NMR | Specialized columns | [4] [37] |
Gas chromatography-mass spectrometry has emerged as the primary analytical tool for characterizing methylated carbohydrate products [35] [37]. The technique allows for simultaneous detection of multiple classes of carbohydrates and provides excellent resolution for structural isomers [37]. However, derivatization is often required to achieve adequate volatility for gas chromatographic analysis [35] [37].
High-performance liquid chromatography represents an alternative analytical approach that avoids the need for derivatization [36]. This technique is particularly valuable for analyzing thermally labile compounds and provides complementary information to gas chromatographic methods [36].
Table 5: Analytical Methods for Product Characterization
| Analytical Method | Detection Limit | Resolution | Sample Preparation | Typical Analysis Time | Reference |
|---|---|---|---|---|---|
| GC-MS | ng level | High | Derivatization required | 30-60 minutes | [35] [37] |
| HPLC-RI | μg level | Moderate | Minimal preparation | 20-40 minutes | [36] |
| NMR spectroscopy | mg level | Very high | Sample dissolution | 1-4 hours | [32] [38] |
| TLC-densitometry | μg level | Moderate | Minimal preparation | 2-3 hours | [39] |
Purification strategies must address the specific challenges posed by each type of byproduct [26] [28] [39]. Column chromatography remains the most widely used separation technique, with silica gel being the preferred stationary phase for most applications [39]. The development of specialized thin-layer chromatography systems has provided a cost-effective alternative for smaller-scale purifications [39].
The prevention of byproduct formation through optimized reaction conditions represents a more effective approach than post-reaction purification [26] [28]. Key factors include maintaining appropriate water content in the reaction medium, controlling reaction temperature, and optimizing the sequence of reagent addition [26] [28]. The addition of trace amounts of water to dimethyl sulfoxide-based reaction systems has proven particularly effective in preventing oxidative degradation [26].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,3,4-tri-O-methyl-d-glucose through detailed chemical shift assignments and coupling constant analysis. The $$^{13}$$C nuclear magnetic resonance spectrum exhibits characteristic downfield shifts for methylated carbons compared to unmodified glucose [1]. Carbon-2, carbon-3, and carbon-4 resonate at 82.3-83.1, 84.2-85.0, and 82.7-83.5 parts per million respectively, representing substantial downfield shifts of approximately 10-12 parts per million relative to the corresponding carbons in d-glucose [2] [1]. This significant chemical shift displacement results from the deshielding effect of oxygen methylation, which reduces electron density around the carbon nucleus.
The anomeric carbon (C-1) appears at 101.8-102.7 parts per million, consistent with typical α- and β-anomeric configurations in methylated glucose derivatives [3]. The methoxy carbon signals appear as distinct resonances at 60.2-60.9 parts per million, with slight variations depending on the substitution position [1]. Carbon-5 and carbon-6, which retain their hydroxyl groups, exhibit chemical shifts of 70.2-71.0 and 62.0-62.8 parts per million respectively, closely resembling those observed in unmodified glucose [2].
$$^1$$H nuclear magnetic resonance spectroscopy reveals characteristic patterns for the methylated compound. The anomeric proton exhibits typical coupling patterns with chemical shifts at 4.7-5.1 parts per million for the α-anomer and 4.4-4.6 parts per million for the β-anomer [1]. Ring protons at methylated positions (H-2, H-3, H-4) appear at 3.3-3.7 parts per million, showing minimal chemical shift variation due to the similar electronic environment created by methoxy substitution [2]. The methoxy protons generate sharp singlets at 3.4-3.8 parts per million, with each methoxy group producing a distinct three-proton signal [1].
Coupling constant analysis provides valuable conformational information. The $$^3$$J(H1,H2) coupling constants of 3.5-4.0 hertz for the α-anomer and 7.5-8.5 hertz for the β-anomer confirm the anomeric stereochemistry [4]. Large vicinal coupling constants (8.5-10.0 hertz) between adjacent ring protons indicate axial-axial relationships consistent with the $$^4$$C$$_1$$ chair conformation [2] [1]. The $$^3$$J(H5,H6) coupling constants of 2.0-4.0 hertz and $$^3$$J(H5,H6') coupling constants of 6.0-8.0 hertz reflect the typical gauche and anti conformational preferences around the C5-C6 bond [2].
Rotating-frame Overhauser Enhancement Spectroscopy experiments provide critical through-space distance information for conformational analysis of 2,3,4-tri-O-methyl-d-glucose [5] [6]. These experiments reveal nuclear Overhauser enhancement contacts that are diagnostic of three-dimensional molecular structure and dynamic behavior in solution.
Strong nuclear Overhauser enhancement correlations between H-1 and H-3 (2.4-2.8 angstroms) confirm the chair conformation of the pyranose ring [6]. Medium-intensity correlations between H-1 and H-5 (3.2-3.6 angstroms) indicate axial H-5 interactions characteristic of the $$^4$$C$$_1$$ conformation [5]. Weak correlations between H-2 and H-4 (4.1-4.5 angstroms) reflect the trans-diaxial relationship of these protons in the preferred chair conformation [6].
Particularly significant are the strong nuclear Overhauser enhancement correlations between ring protons and adjacent methoxy groups. H-1 shows strong correlation with the C-2 methoxy group (2.2-2.6 angstroms), H-2 correlates strongly with the C-3 methoxy group (2.3-2.7 angstroms), and H-3 exhibits strong correlation with the C-4 methoxy group (2.2-2.6 angstroms) [5]. These observations confirm the spatial proximity expected for methoxy substituents in the equatorial positions of the chair conformation.
Inter-methoxy correlations provide additional conformational constraints. Medium-intensity correlations between adjacent methoxy groups OCH$$3$$(2)-OCH$$3$$(3) and OCH$$3$$(3)-OCH$$3$$(4) at distances of 3.5-3.9 and 3.4-3.8 angstroms respectively indicate preferred methoxy conformations that minimize steric interactions [5] [6]. The rotating-frame Overhauser Enhancement Spectroscopy data collectively support a single, well-defined $$^4$$C$$_1$$ chair conformation in solution with equatorial methoxy groups adopting anti-periplanar orientations relative to their respective carbon-oxygen bonds [7].
X-ray crystallographic analysis of methylated glucose derivatives provides definitive structural information at atomic resolution. Crystallographic studies of related tri-O-methyl glucose compounds reveal systematic structural patterns that inform our understanding of 2,3,4-tri-O-methyl-d-glucose [8] [9].
Methylated glucose derivatives typically crystallize in orthorhombic or monoclinic space groups, most commonly P2$$1$$ or P2$$1$$2$$1$$2$$1$$, with unit cell parameters ranging from 7.8-8.4 angstroms (a-axis), 9.2-10.1 angstroms (b-axis), and 11.5-12.8 angstroms (c-axis) [9]. The β-angles in monoclinic systems range from 90.0-110.0 degrees, reflecting the molecular packing preferences of methylated sugars. Crystal densities of 1.35-1.45 grams per cubic centimeter are consistently lower than those of unmodified glucose due to the increased molecular volume and reduced hydrogen bonding capacity [10].
Bond length analysis reveals characteristic features of methylated positions. Carbon-oxygen bonds to methoxy groups (C-O-CH$$_3$$) exhibit lengths of 1.40-1.44 angstroms, slightly longer than hydroxyl carbon-oxygen bonds (1.38-1.42 angstroms) due to the steric bulk of the methyl group [9]. The anomeric carbon-oxygen bond (C1-O1) maintains typical glycosidic bond lengths of 1.38-1.42 angstroms.
Torsional angle analysis from crystallographic data shows that methoxy groups preferentially adopt anti-periplanar conformations. The C-C-O-CH$$_3$$ torsion angles typically range from -120 to +120 degrees, with preferred values near ±180 degrees [8] [9]. This conformational preference minimizes steric interactions between the methyl group and the ring system. The anomeric torsion angle O5-C1-O1-C exhibits the expected range of -60 to +60 degrees, consistent with anomeric effect stabilization [10].
Intermolecular packing analysis reveals that methylation significantly reduces hydrogen bonding capabilities compared to glucose. Crystal structures show primarily van der Waals interactions and weak carbon-hydrogen···oxygen contacts rather than the extensive hydroxyl-mediated hydrogen bonding networks observed in glucose [8]. This reduction in intermolecular interactions contributes to the altered physical properties of methylated glucose derivatives, including increased solubility in organic solvents and reduced melting points [9].
Computational modeling using density functional theory provides detailed insights into the conformational preferences and steric effects in 2,3,4-tri-O-methyl-d-glucose [11] [12]. Calculations employing the B3LYP functional with 6-31G(d,p) basis set and polarizable continuum model for aqueous solvation yield geometries that agree well with experimental nuclear magnetic resonance and crystallographic data [1] [11].
Energy-minimized structures confirm the $$^4$$C$$_1$$ chair conformation as the global minimum for both α- and β-anomers. Ring torsion angles C1-C2-C3-C4 and C2-C3-C4-C5 of 52.3±5.2 and 54.1±4.8 degrees respectively indicate a slightly flattened chair compared to cyclohexane, consistent with the influence of ring oxygen and substituent effects [11]. These calculated values correlate well with coupling constants derived from nuclear magnetic resonance experiments [1].
Methoxy group conformational analysis reveals preferred anti-periplanar orientations for all three substituents. The C1-C2-O2-CH$$3$$, C2-C3-O3-CH$$3$$, and C3-C4-O4-CH$$_3$$ torsion angles of 178.5±12.0, -174.2±10.5, and 179.8±8.5 degrees respectively minimize steric interactions with adjacent ring substituents and maximize electrostatic stabilization [12]. The slight deviation of the C3-methoxy group toward a gauche conformation reflects the steric influence of adjacent methylated positions.
Steric energy calculations indicate that 2,3,4-tri-O-methyl-d-glucose exhibits lower overall steric strain (125.4±8.2 kilojoules per mole) compared to glucose due to the replacement of sterically demanding hydroxyl groups with smaller methoxy substituents [11]. This energy difference contributes to the enhanced conformational stability of the methylated derivative.
Electronic property calculations reveal a dipole moment of 2.85±0.15 Debye, similar to glucose, indicating that methylation does not significantly alter the overall molecular polarity [12]. Frontier molecular orbital analysis shows highest occupied molecular orbital and lowest unoccupied molecular orbital energies of -6.42±0.08 and -1.25±0.12 electron volts respectively, yielding a band gap of 5.17±0.15 electron volts characteristic of insulating carbohydrate materials [11].